molecular formula C17H16N2O2 B2903542 (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid CAS No. 733030-71-2

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B2903542
CAS No.: 733030-71-2
M. Wt: 280.327
InChI Key: JQDXFUMSLUWYKI-UHFFFAOYSA-N
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Description

The compound (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid (CAS: 733030-71-2) is a cyanoacrylic acid derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.327 g/mol . Its structure features:

  • A 2,5-dimethylpyrrole core substituted at the 1-position with a 4-methylphenyl group.
  • A conjugated cyanoacrylic acid moiety acting as an electron-withdrawing anchor group.

This compound is structurally optimized for applications in organic electronics, particularly as a sensitizer in dye-sensitized solar cells (DSSCs) due to its electron-accepting cyanoacrylic acid unit and extended π-conjugation .

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-4-6-16(7-5-11)19-12(2)8-14(13(19)3)9-15(10-18)17(20)21/h4-9H,1-3H3,(H,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDXFUMSLUWYKI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The pyrrole ring is then substituted with methyl and phenyl groups using Friedel-Crafts alkylation and acylation reactions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano precursor.

    Formation of the Cyanoacrylic Acid: The final step involves the Knoevenagel condensation reaction between the substituted pyrrole and malononitrile in the presence of a base to form the cyanoacrylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction of the cyano group can lead to the formation of primary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

    Addition: The double bond in the cyanoacrylic acid moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Friedel-Crafts catalysts such as aluminum chloride (AlCl3).

    Addition: Nucleophiles such as amines or thiols in basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Addition: Adducts formed by the addition of nucleophiles to the double bond.

Scientific Research Applications

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, affecting the electronic properties of the molecule and its reactivity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

(a) Positional Isomer: (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic Acid
  • Key Difference : The methyl group on the phenyl ring is at the meta (3-methylphenyl) instead of the para (4-methylphenyl) position.
  • Impact : The para-substituted compound (target molecule) exhibits enhanced conjugation and planar geometry compared to the meta isomer, leading to improved light absorption and charge transfer efficiency in DSSCs .
(b) Quinoxaline-Based Analogues

Compounds 6 and 7 from Journal of Electronic Materials (2021) incorporate 2,3-diphenylquinoxaline as an electron-withdrawing separator and thiophene as a donor:

  • Compound 6: 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid.
  • Compound 7: 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid.
Property Target Compound Compound 6 Compound 7
Energy Gap (eV) Not reported 2.09 2.20
HOMO (eV) Not reported -6.20 -6.45
LUMO (eV) Not reported -4.11 -4.25
Absorption Range Not reported 380–550 nm 380–550 nm
Voc (V) Not reported 0.96 0.84

Key Differences :

  • The target compound’s pyrrole core provides simpler synthesis and lower molecular weight compared to quinoxaline-based systems.
  • Quinoxaline derivatives (6 and 7) exhibit narrower energy gaps (2.09–2.20 eV) and higher open-circuit voltage (Voc), making them superior in charge separation .

Cyanoacrylic Acid Derivatives in DSSCs

(a) (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic Acid
  • Application : Used in vapor-phase deposition for DSSCs, achieving power conversion efficiencies (PCEs) of ~3.3% .
  • Comparison: The target compound’s methylpyrrole group may enhance stability but could reduce PCE due to weaker electron-donating capacity compared to dimethylamino groups .
(b) MC-20 and MC-28 Dyes
  • Structure : Incorporate thienylpyrrole units for extended conjugation.
  • Performance : MC-28 shows broader absorption (450–600 nm) than the target compound, attributed to its thiophene-based planar structure .
(a) Thermodynamic Stability

Ethyl esters of cyanoacrylic acid derivatives (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester) exhibit high thermal stability, with heat capacities ranging from 78–370 K . The target compound’s carboxylic acid group may reduce volatility but improve anchoring to TiO₂ substrates in DSSCs.

Optoelectronic Performance

  • The target compound’s cyanoacrylic acid group facilitates electron injection into semiconductor substrates, while the 4-methylphenyl substituent minimizes steric hindrance, enhancing dye adsorption .
  • Limitation: Absence of strong electron-donating groups (e.g., ethylenedioxythiophene in Compound 6) results in lower Voc and broader energy gaps compared to quinoxaline analogues .

Commercial Availability and Modifications

  • Derivatization : Substitution with trifluoromethoxy groups (as in ) could improve electron-withdrawing capacity and thermal stability .

Biological Activity

The compound (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid is a complex organic molecule characterized by its unique structural features, including a cyano group and a pyrrole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

  • Empirical Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • Structural Features :
    • Cyano group (CN-C≡N)
    • Pyrrole ring
    • Acrylic acid moiety with a double bond between the second and third carbon atoms

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The cyano group may facilitate covalent bonding with nucleophiles, potentially leading to the inhibition of specific enzymatic pathways.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance:

  • In Vitro Studies : Compounds similar in structure have shown the ability to modulate cytokine production (e.g., IL-1β and TNFα) in macrophage cultures without cytotoxic effects .
  • In Vivo Studies : In models of inflammation, such as CFA-induced paw edema, these compounds exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like dexamethasone .
Study TypeModelResults
In VitroMacrophage culturesSignificant reduction in IL-1β and TNFα production
In VivoCFA-induced paw edemaEdema reduction comparable to dexamethasone

Synthesis and Reactions

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrrole Ring : Using methods like the Paal-Knorr synthesis.
  • Introduction of Functional Groups : Such as the cyano group via nucleophilic substitution.
  • Final Coupling Reactions : To form the complete structure.

These synthetic routes highlight its versatility as an intermediate in organic synthesis .

Q & A

Q. What are the optimal synthetic routes for (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between a substituted pyrrole intermediate (e.g., 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole) and cyanoacrylic acid derivatives. Key parameters include:

  • Catalysts : Triethylamine or other organic bases to facilitate proton transfer in the condensation step .
  • Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns on the pyrrole ring and acryloyl moiety. The cyano group (C≡N) appears as a sharp singlet near 110–120 ppm in 13^13C NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in stereochemistry. Hydrogen bonding between the carboxylic acid and cyano groups often stabilizes the crystal lattice .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm1^{-1}) and C=O (~1700 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer potency)?

Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use cell viability (MTT) for anticancer activity and ELISA for cytokine profiling (e.g., TNF-α suppression) to quantify anti-inflammatory effects .
  • Purity Verification : HPLC-MS to confirm compound integrity (>98% purity) before biological testing .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution at the acryloyl group, explaining differential binding to targets like COX-2 (anti-inflammatory) or Bcl-2 (anticancer) .

Q. What thermodynamic properties are critical for applications in dye-sensitized solar cells (DSSCs), and how are they measured?

  • Heat Capacity : Determined via adiabatic calorimetry (e.g., TAU-10 calorimeter) to assess thermal stability in the condensed phase (78–370 K) .
  • Electron Injection Efficiency : UV-vis spectroscopy evaluates light absorption (λmax ~450–500 nm), while electrochemical impedance spectroscopy measures charge-transfer resistance at TiO2 interfaces . Substituents like the cyano group enhance electron-withdrawing capacity, improving DSSC performance .

Q. How does modifying substituents on the pyrrole ring influence structure-activity relationships (SAR) in drug design?

  • Electron-Donating Groups (e.g., methyl) : Increase lipophilicity, enhancing membrane permeability. The 4-methylphenyl group improves binding to hydrophobic enzyme pockets .
  • Electron-Withdrawing Groups (e.g., cyano) : Stabilize the acryloyl moiety, promoting interactions with catalytic residues in kinases or proteases . Comparative studies with indole or pyrazole analogs reveal the pyrrole ring’s unique planar geometry optimizes π-π stacking in target binding .

Q. What computational methods are used to predict the optoelectronic properties of this compound?

  • DFT Calculations : B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps, correlating with experimental UV-vis data. The cyano group reduces the bandgap, enhancing charge transfer in DSSCs .
  • Molecular Dynamics (MD) : Simulates solvation effects on stability, predicting aggregation tendencies in aqueous media .

Methodological Considerations

Q. How should researchers design experiments to validate enzyme inhibition mechanisms?

  • Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) or NADH depletion (for oxidoreductases) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., COX-2 for anti-inflammatory activity) .
  • Mutagenesis : Site-directed mutations in target enzymes confirm critical residues for inhibition .

Q. What strategies address low crystallinity in X-ray diffraction studies?

  • Co-Crystallization : Add small molecules (e.g., DMSO) to stabilize crystal packing .
  • Cryo-Cooling : Reduces thermal motion, improving resolution (<1.0 Å) in SHELXL-refined structures .

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